molecular formula C5H9B B1337519 2-(Bromomethyl)but-1-ene CAS No. 59032-45-0

2-(Bromomethyl)but-1-ene

Cat. No.: B1337519
CAS No.: 59032-45-0
M. Wt: 149.03 g/mol
InChI Key: GGSSDTPXFJPNNS-UHFFFAOYSA-N
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Description

2-(Bromomethyl)but-1-ene is a useful research compound. Its molecular formula is C5H9Br and its molecular weight is 149.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)but-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br/c1-3-5(2)4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSSDTPXFJPNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453739
Record name 2-(bromomethyl)but-1-ene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59032-45-0
Record name 2-(bromomethyl)but-1-ene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)but-1-ene
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-(Bromomethyl)but-1-ene: Synthesis, Reactivity, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-(bromomethyl)but-1-ene, a versatile bifunctional reagent in organic synthesis. The document elucidates its fundamental molecular and physical properties, including its molecular weight and formula. A significant focus is placed on its synthesis, with a detailed examination of the mechanistic principles behind common synthetic routes, particularly the allylic bromination of 2-methyl-1-ene. The guide further delves into the compound's rich reactivity, stemming from the interplay between its terminal alkene and primary allylic bromide functionalities. This dual reactivity makes it a valuable building block for the construction of complex molecular architectures. Finally, this guide outlines its current and potential applications in the synthesis of fine chemicals, polymers, and as a key intermediate in the development of novel therapeutic agents. Safety protocols and handling procedures for this hazardous compound are also detailed to ensure safe laboratory practice.

Core Molecular and Physical Properties

This compound is a halogenated alkene with the molecular formula C₅H₉Br.[1] Its structure features a terminal double bond and a primary allylic bromide, which are the primary determinants of its chemical reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₉BrPubChem[1]
Molecular Weight 149.03 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 59032-45-0PubChem[1]
Appearance Not explicitly stated, but likely a liquidGeneral knowledge
SMILES CCC(=C)CBrPubChem[1]
InChI InChI=1S/C5H9Br/c1-3-5(2)4-6/h2-4H2,1H3PubChem[1]

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired scale, and selectivity.

Allylic Bromination of 2-Methyl-1-butene

The most direct and common method for the synthesis of this compound is the allylic bromination of 2-methyl-1-butene. This reaction selectively introduces a bromine atom at the carbon adjacent to the double bond. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the double bond.[2][3][4]

The reaction proceeds via a free-radical chain mechanism, initiated by light or a radical initiator.

Caption: Mechanism of Allylic Bromination with NBS.

Experimental Protocol: Synthesis via Allylic Bromination

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-1-butene in a suitable solvent such as carbon tetrachloride (CCl₄).

  • Reagent Addition: Add N-bromosuccinimide (NBS) and a radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide) to the flask.

  • Initiation: The reaction mixture is then heated to reflux or irradiated with a UV lamp to initiate the radical chain reaction.

  • Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.

Other Synthetic Routes

While allylic bromination is prevalent, other methods have been documented:

  • Wittig Reaction: This method involves the reaction of a bromomethyl-substituted phosphonium ylide with an appropriate aldehyde or ketone.[1]

  • Alkylation Reactions: this compound can also be synthesized through the alkylation of 1-bromobutane with formaldehyde in the presence of a base.[1]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its bifunctional nature, allowing for a diverse range of chemical transformations.

Reactions at the Allylic Bromide Position

The primary allylic bromide is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups.

  • Sₙ2 Reactions: As a primary alkyl halide, it readily undergoes Sₙ2 reactions with a variety of nucleophiles (e.g., cyanides, azides, alkoxides, thiolates), leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of its application in building more complex molecules.[5]

  • Organometallic Coupling Reactions: The bromide can participate in various cross-coupling reactions (e.g., Suzuki, Stille, Heck) when converted to an appropriate organometallic reagent (e.g., a Grignard or organozinc reagent).

Reactivity_Allylic_Bromide Start This compound Product_SN2 Substituted Product Start->Product_SN2 Sₙ2 Reaction Grignard Grignard Reagent Start->Grignard Grignard Formation Nu Nucleophile (e.g., CN⁻, N₃⁻, RO⁻, RS⁻) Nu->Product_SN2 Mg Mg, ether Mg->Grignard Product_Grignard Coupled Product Grignard->Product_Grignard Reaction with Electrophile Electrophile Electrophile->Product_Grignard

Sources

A Spectroscopic Guide to 2-(Bromomethyl)but-1-ene: Elucidating Molecular Structure

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-(Bromomethyl)but-1-ene. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the characterization of this compound. The interpretation of this data is grounded in fundamental spectroscopic principles and comparative analysis with structurally related molecules.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₅H₉Br, is a valuable building block in organic synthesis.[1] Its structure features a terminal double bond and a primary allylic bromide, a combination of functional groups that allows for a variety of chemical transformations. Accurate spectroscopic characterization is paramount to confirm its identity and purity, ensuring the reliability of subsequent reactions. This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and MS spectra, providing a foundational understanding for its empirical identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous information about its connectivity.

¹H NMR Spectroscopy: Mapping the Proton Environments

The proton NMR spectrum of this compound is anticipated to display five distinct signals, corresponding to the five unique proton environments in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the double bond.

Table 1: Predicted ¹H NMR Spectral Data for this compound

SignalProton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
a-CH₃~1.1Triplet (t)~7.5
b-CH₂-CH₃~2.1Quartet (q)~7.5
c-CH₂Br~4.0Singlet (s)-
d=CH₂ (cis to ethyl)~5.1Singlet (s)-
e=CH₂ (trans to ethyl)~5.2Singlet (s)-

Expertise & Experience in Spectral Interpretation:

  • The Ethyl Group (-CH₂CH₃): The protons of the methyl group (a) are expected to appear as a triplet around 1.1 ppm due to coupling with the adjacent methylene protons (b). The methylene protons (b) will, in turn, be split into a quartet by the methyl protons, appearing further downfield around 2.1 ppm due to their proximity to the electron-withdrawing double bond.

  • The Bromomethyl Group (-CH₂Br): The two protons of the bromomethyl group (c) are deshielded by the electronegative bromine atom and are allylic to the double bond. This will shift their resonance significantly downfield to approximately 4.0 ppm. As there are no adjacent protons, this signal is expected to be a singlet.

  • The Vinylic Protons (=CH₂): The two terminal vinylic protons (d and e) are diastereotopic and are expected to have slightly different chemical shifts, appearing as two distinct singlets around 5.1-5.2 ppm. Their proximity to the deshielding zone of the double bond places them in this region. In some cases, geminal coupling might be observed, though it is often small for terminal alkenes.

¹³C NMR Spectroscopy: Probing the Carbon Backbone

The ¹³C NMR spectrum will provide complementary information, showing five signals corresponding to the five carbon atoms in this compound.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

SignalCarbon AssignmentPredicted Chemical Shift (δ, ppm)
1-C H₃~12
2-C H₂-CH₃~28
3-C H₂Br~38
4=C H₂~115
5=C (CH₂Br)CH₂CH₃~145

Causality Behind Chemical Shifts:

  • Alkyl Carbons: The methyl carbon (1) and the methylene carbon (2) of the ethyl group will appear in the typical upfield aliphatic region.

  • Brominated Carbon: The carbon atom bonded to the bromine (3) will be shifted downfield to around 38 ppm due to the deshielding effect of the halogen.

  • sp² Hybridized Carbons: The two carbons of the double bond will have the largest chemical shifts. The terminal =CH₂ carbon (4) is expected around 115 ppm, while the quaternary carbon (5) will be further downfield at approximately 145 ppm, a characteristic feature of substituted alkenes. This is consistent with data from similar structures like 2-methyl-1-butene.[2][3]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to its alkene and alkyl halide moieties.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
~3080C-H stretch=C-H (alkene)
~2970-2850C-H stretchC-H (alkyl)
~1645C=C stretchAlkene
~1460C-H bend-CH₂-
~910C-H bend=CH₂ out-of-plane
~650C-Br stretchAlkyl bromide

Self-Validating Protocol for IR Analysis:

The presence of a distinct peak around 1645 cm⁻¹ is a strong indicator of the C=C double bond.[4] This should be accompanied by a C-H stretching frequency just above 3000 cm⁻¹, characteristic of vinylic C-H bonds. The strong out-of-plane bending vibration for the terminal =CH₂ group around 910 cm⁻¹ further confirms the 1,1-disubstituted alkene structure. The presence of the C-Br bond is indicated by a stretching vibration in the fingerprint region, typically around 650 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, offering further structural confirmation.

Predicted Mass Spectrum of this compound:

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z = 148 and an M+2 peak at m/z = 150 of nearly equal intensity. This isotopic pattern is a definitive signature for the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes are in an approximate 1:1 ratio).

  • Major Fragmentation: The most significant fragmentation pathway is expected to be the loss of the bromine radical to form a stable allylic carbocation.

Fragmentation Workflow:

G M [C₅H₉Br]⁺˙ m/z = 148/150 Frag1 [C₅H₉]⁺ m/z = 69 M->Frag1 - Br•

Caption: Primary fragmentation of this compound.

This fragmentation leads to a prominent peak at m/z = 69, corresponding to the [C₅H₉]⁺ cation. This is a highly stabilized allylic carbocation, and its abundance is expected to be significant, possibly even the base peak.

Experimental Protocols

NMR Sample Preparation (General Protocol)
  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum.

  • Place a small drop of neat this compound directly onto the ATR crystal.

  • Acquire the sample spectrum.

  • Clean the crystal thoroughly after analysis.

Mass Spectrometry (Electron Ionization - EI)
  • Introduce a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol) into the mass spectrometer, typically via direct infusion or through a GC inlet.

  • Ionize the sample using a standard electron energy of 70 eV.

  • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

Conclusion

The spectroscopic data for this compound, when analyzed in a concerted manner, provides a clear and unambiguous structural confirmation. The ¹H and ¹³C NMR spectra reveal the precise connectivity of the carbon-hydrogen framework. IR spectroscopy confirms the presence of the key alkene and alkyl bromide functional groups, while mass spectrometry establishes the molecular weight and a characteristic fragmentation pattern dominated by the formation of a stable allylic cation. This guide provides the foundational knowledge for researchers to confidently identify and utilize this important synthetic intermediate.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. C-13 NMR spectrum of 2-methylbut-1-ene. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of but-1-ene. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 2-(Bromomethyl)but-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Understanding the Dual Nature of 2-(Bromomethyl)but-1-ene

For the synthetic chemist, this compound is a valuable and highly versatile building block. Its structure, featuring a reactive allylic bromide adjacent to a terminal double bond, presents a unique combination of functionalities ripe for strategic molecular elaboration. However, the very features that make this reagent so useful are also the source of its inherent instability. This guide moves beyond standard Safety Data Sheet (SDS) recommendations to provide a deeper, mechanistically-grounded understanding of the factors governing its stability. By comprehending why this molecule degrades, researchers can implement storage and handling protocols that are not just procedural, but are self-validating systems designed to preserve its integrity from the moment it is received to the point of its use in a reaction.

Section 1: Core Molecular Profile and Inherent Hazards

Before delving into stability, we must first establish the fundamental physicochemical and hazard profile of this compound. This data forms the baseline for all safety and handling considerations.

Molecular Identity and Physicochemical Properties

The structure of this compound is characterized by a primary allylic bromide. The term "allylic" refers to the position of the bromine atom on a carbon adjacent to a carbon-carbon double bond. This specific arrangement is the primary determinant of the compound's reactivity.

Caption: Molecular structure of this compound highlighting reactive sites.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound [1]
CAS Number 59032-45-0 [1]
Molecular Formula C₅H₉Br [1]
Molar Mass 149.03 g/mol [1]
Appearance Liquid N/A
Boiling Point ~107 °C

| Density | ~1.182 g/cm³ at 25 °C | |

GHS Hazard Profile: A Mandate for Caution

The compound is classified as hazardous, and its handling requires stringent safety measures. The Globally Harmonized System (GHS) classification underscores its risks.

Table 2: GHS Hazard Summary for this compound

Pictogram(s) GHS Code(s) Hazard Statement(s)
🔥, 💀, corrosive H225 Highly flammable liquid and vapor[1]
H302 Harmful if swallowed[1]
H332 Harmful if inhaled[1]

| | H314 | Causes severe skin burns and eye damage[1] |

Key precautionary statements (P-phrases) mandate keeping the substance away from heat and ignition sources (P210), storing it in a cool, well-ventilated place (P403 + P235), and using personal protective equipment (PPE) including gloves, protective clothing, and eye/face protection (P280).[1]

Section 2: The Science of Instability: Degradation Pathways

The stability of this compound is compromised by its inherent chemical structure. Understanding these degradation pathways is critical for developing effective mitigation strategies. The high reactivity stems from the weakness of the allylic C-Br bond and the ability of the molecule to form a resonance-stabilized intermediate.

Resonance_Stabilization cluster_0 Formation of Allylic Intermediate cluster_1 Resonance Forms Initial This compound Intermediate Allylic Carbocation / Radical (Resonance Stabilized) Initial->Intermediate - Br⁻ (SN1) or - H• (Radical) Form1 Primary Carbocation/ Radical on C1 Intermediate->Form1 Contributes to Form2 Tertiary Carbocation/ Radical on C3 Form1->Form2 Resonance

Caption: Resonance stabilization of the allylic intermediate enhances reactivity.

Pathway 1: Radical Polymerization

The terminal alkene (vinyl group) is susceptible to free-radical polymerization. This process can be initiated by trace impurities, light, or heat.

  • Causality: The initiation step involves the formation of a radical, which attacks the π-bond of the alkene. This creates a new radical that can then attack another monomer, propagating a chain reaction that results in the formation of oligomers or a solid polymer.[2] This process is often autocatalytic and can proceed rapidly once initiated. The presence of a labile bromine atom, which can be homolytically cleaved under thermal or photolytic stress, can potentially contribute to self-initiation.

Pathway 2: Isomerization to a More Stable Alkene

This compound is a monosubstituted alkene. It can potentially isomerize to a more thermodynamically stable internal (di- or tri-substituted) alkene.

  • Causality: According to Zaitsev's rule and the principles of hyperconjugation, alkene stability increases with the number of alkyl substituents on the double bond.[3][4] Trace amounts of acid (e.g., HBr formed from hydrolysis) can catalyze the isomerization by protonating the double bond to form a carbocation, followed by deprotonation to yield a more stable internal alkene like 1-bromo-2-methylbut-2-ene. While this is a plausible pathway, its rate is highly dependent on conditions.

Pathway 3: Hydrolysis

As an alkyl halide, the compound is susceptible to hydrolysis upon contact with moisture.

  • Causality: Water can act as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This SN1 or SN2 reaction displaces the bromide ion, forming the corresponding allylic alcohol and hydrobromic acid (HBr). The generated HBr can then catalyze further degradation, including isomerization and polymerization.

Pathway 4: Elimination

In the presence of bases, this compound can undergo elimination of HBr to form a conjugated diene.

  • Causality: A base can abstract a proton from a carbon adjacent to the C-Br bond, leading to the formation of a new π-bond and the expulsion of the bromide leaving group. This is a common reactivity pattern for alkyl halides.[5]

Degradation_Pathways Reagent This compound Polymer Polymer / Oligomer Reagent->Polymer Alcohol Allylic Alcohol + HBr Reagent->Alcohol Diene Conjugated Diene Reagent->Diene Isomer More Stable Alkene Isomer Reagent->Isomer Heat Heat / Light (Radical Initiators) Heat->Polymer initiates Moisture Moisture (H₂O) Moisture->Alcohol causes Base Base Base->Diene causes Acid Trace Acid (e.g., HBr) Acid->Isomer catalyzes Alcohol->Acid generates

Caption: Major degradation pathways for this compound.

Section 3: Field-Proven Protocols for Storage and Handling

The following protocols are designed to directly counter the degradation pathways identified above.

Long-Term Storage Protocol

Proper long-term storage is the first line of defense in preserving the reagent's quality.

Table 3: Recommended Long-Term Storage Conditions

Parameter Recommended Condition Rationale
Temperature 2–8 °C (Refrigerated) Reduces the kinetic rate of all degradation pathways, particularly polymerization and isomerization.[6][7]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents contact with atmospheric moisture (mitigating hydrolysis) and oxygen (a potential radical initiator).
Container Tightly-sealed Amber Glass Bottle Prevents ingress of moisture and air. Amber glass protects the light-sensitive compound from photolytic decomposition.
Inhibitors As supplied by manufacturer High-purity grades may be stabilized with radical inhibitors (e.g., BHT). Do not remove them.

| Location | Flammable materials cabinet | Complies with safety regulations for highly flammable liquids.[8][9] |

Experimental Handling Workflow: A Step-by-Step Guide

Handling this reagent requires meticulous attention to detail to prevent both degradation and exposure. All operations must be performed in a certified chemical fume hood.

Step 1: Preparation and Inerting

  • Assemble Glassware: Ensure all glassware is oven-dried or flame-dried to remove all traces of moisture.

  • Inert Atmosphere: Assemble the reaction apparatus and purge the entire system with a dry, inert gas (argon or nitrogen) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the procedure.

  • Cooling: If the subsequent reaction is exothermic or requires low temperatures, cool the reaction vessel to the desired temperature before adding the reagent.

Step 2: Reagent Transfer

  • Equilibration: Allow the reagent bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold neck of the bottle.

  • Grounding: If transferring significant quantities, ensure the source container and receiving vessel are grounded and bonded to prevent static discharge, a potential ignition source.[8]

  • Transfer Technique: Use a dry, gas-tight syringe or cannula to transfer the liquid under a positive pressure of inert gas. This is the most reliable method to avoid exposure to the atmosphere.

  • Sealing: Immediately after transfer, securely reseal the reagent bottle, purge the headspace with inert gas, and wrap the cap with paraffin film before returning it to refrigerated storage.

Step 3: Post-Transfer and Quenching

  • Syringe Quenching: Immediately quench the used syringe by drawing up and expelling a suitable solvent (e.g., isopropanol) into a designated waste container, followed by a dilute solution of a mild base (e.g., sodium bicarbonate) to neutralize any residual HBr.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, pipette tips, and rinsates, into a properly labeled hazardous waste container for halogenated organic compounds.[8]

Safe_Handling_Workflow Start Start: In Fume Hood Prep Prepare Dry Glassware & Purge with Inert Gas Start->Prep Equilibrate Equilibrate Reagent Bottle to Room Temperature Prep->Equilibrate Ground Ground & Bond Containers (if applicable) Equilibrate->Ground Transfer Transfer Reagent via Gas-Tight Syringe/Cannula Ground->Transfer Seal Reseal, Purge Headspace, & Return to Storage Transfer->Seal Quench Quench Syringe & Clean Up Transfer->Quench End End Seal->End Dispose Dispose of Halogenated Waste Quench->Dispose Dispose->End

Caption: Step-by-step workflow for the safe handling of this compound.

Conclusion

The effective use of this compound in research and development hinges on a comprehensive understanding of its stability. Its value as a synthetic intermediate is directly proportional to its purity and integrity. By recognizing its susceptibility to polymerization, isomerization, hydrolysis, and elimination, and by implementing the mechanistically-driven storage and handling protocols outlined in this guide, scientists can ensure the reliability of their experiments, the safety of their laboratories, and the successful advancement of their projects.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11062538, this compound. Retrieved from [Link]

  • Techno PharmChem. (n.d.). 1-Bromo Butane Material Safety Data Sheet. (Note: General safety information for brominated hydrocarbons). [Link]

  • Chemistry LibreTexts. (2024). 7.7: Stability of Alkenes. [Link]

  • Ashenhurst, J. (2020). Alkene Stability Increases With Substitution. Master Organic Chemistry. [Link]

  • chemistNATE. (2023). Polybutylene Polymerization Mechanism (Simplified). YouTube. [Link]

  • Quora. (2018). What is the stability order of but-1-ene, cis-but-2-ene, and trans-but-2-ene?. [Link]

  • Quora. (2019). What would be polymer of but-2-ene?. [Link]

  • The Organic Chemistry Tutor. (2024). Elimination of HBr from 2 bromobutane affords a mixture of 1 butene and 2 butene. YouTube. [Link]

Sources

Methodological & Application

Application Note & Protocol: Selective Synthesis of 2-(Bromomethyl)but-1-ene via Allylic Bromination of 2-Methyl-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

Allylic bromination is a cornerstone transformation in organic synthesis, enabling the specific functionalization of the carbon atom adjacent to a double bond.[1][2] The resulting allylic bromides are highly prized intermediates due to their versatility in subsequent nucleophilic substitution and coupling reactions. This guide details the synthesis of 2-(bromomethyl)but-1-ene, a valuable building block, from the readily available starting material, 2-methyl-1-butene.

The method of choice is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent, typically initiated by light or a radical initiator.[3][4] The principal advantage of using NBS over molecular bromine (Br₂) is its ability to maintain a very low, steady-state concentration of Br₂ in the reaction medium.[5][6] This kinetically suppresses the competitive electrophilic addition of bromine across the C=C double bond, favoring the desired radical substitution pathway at the allylic position.[2][6]

A critical consideration in the bromination of 2-methyl-1-butene is regioselectivity. The intermediate allylic radical is resonance-stabilized, which can lead to the formation of two constitutional isomers. This protocol will address this challenge, providing a comprehensive methodology for the synthesis, purification, and characterization of the target isomer, this compound.

Reaction Scheme and Mechanistic Insights

The allylic bromination of 2-methyl-1-butene proceeds via a free-radical chain mechanism, which can be dissected into three distinct phases: initiation, propagation, and termination.[7]

Overall Reaction:

Mechanistic Pathway:

The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN, benzoyl peroxide) or the N-Br bond in NBS under UV irradiation to generate a bromine radical.[8][9] This bromine radical then abstracts a hydrogen atom from an allylic position of 2-methyl-1-butene. This abstraction creates a resonance-stabilized allylic radical. This radical intermediate possesses two resonance forms, which are in equilibrium. The reaction of these resonance structures with molecular bromine (generated in situ) leads to the formation of the two primary products. The tertiary allylic radical is the more stable contributor to the resonance hybrid, leading to 1-bromo-2-methyl-2-butene as the major product.[10]

G Figure 1: Free-Radical Mechanism of Allylic Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I-I) I_rad 2 I• I->I_rad hν or Δ Br_rad Br• I_rad->Br_rad + NBS NBS NBS Alkene 2-Methyl-1-butene Br_rad->Alkene Propagates Chain Allyl_Radical_Primary Primary Allylic Radical Alkene->Allyl_Radical_Primary - H• abstraction by Br• Allyl_Radical_Tertiary Tertiary Allylic Radical (Major Contributor) Allyl_Radical_Primary->Allyl_Radical_Tertiary Resonance HBr HBr Product_Minor This compound (Minor Product) Allyl_Radical_Primary->Product_Minor + Br₂ Product_Major 1-Bromo-2-methyl-2-butene (Major Product) Allyl_Radical_Tertiary->Product_Major + Br₂ Br2 Br₂ (low conc.) HBr->Br2 + NBS HBr->Br2 Succinimide Succinimide Product_Minor->Br_rad New Br• Br_rad_term Br• Term_products Br-Br, R-Br, R-R Br_rad_term->Term_products Radical Combination Rad_term R• Rad_term->Term_products Radical Combination

Caption: Reaction mechanism showing initiation, propagation with resonance stabilization, and termination.

Detailed Experimental Protocol

This protocol is designed for the synthesis and subsequent isolation of this compound.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)Role
2-Methyl-1-butene563-46-270.137.0 g (10 mL)100Starting Material
N-Bromosuccinimide (NBS)128-08-5177.9817.8 g100Brominating Agent
Azobisisobutyronitrile (AIBN)78-67-1164.21164 mg1.0Radical Initiator
Carbon Tetrachloride (CCl₄)56-23-5153.82150 mL-Solvent
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7158.1110% aq. soln.-Quenching Agent
Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated aq. soln.-Neutralizing Wash
Brine (Saturated NaCl)7647-14-558.44Saturated aq. soln.-Aqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-Drying Agent
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Distillation apparatus (for solvent removal and product purification)

  • UV lamp (optional, if AIBN is not used)

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyl-1-butene (7.0 g, 100 mmol) in 100 mL of carbon tetrachloride (CCl₄).

    • Causality: CCl₄ is an inert solvent that facilitates the radical chain reaction. The three-neck flask allows for the addition of reagents and attachment of a condenser simultaneously.[5]

  • Reagent Addition: Add N-Bromosuccinimide (17.8 g, 100 mmol) and AIBN (164 mg, 1.0 mmol) to the flask.

    • Causality: AIBN serves as a thermal radical initiator. Upon heating, it decomposes to generate radicals that start the chain reaction.[7] NBS is the source of bromine. It is crucial to use freshly recrystallized NBS to remove any adsorbed HBr or Br₂.

  • Reaction Execution: Heat the mixture to a gentle reflux (approx. 77 °C for CCl₄) with vigorous stirring. The reaction can be monitored by observing the progress of the reaction; the denser NBS will be consumed, and the less dense succinimide byproduct will float to the surface. The reaction is typically complete within 2-4 hours.

    • Self-Validation: The reaction progress can be monitored by TLC or GC analysis of aliquots to check for the consumption of the starting material.

  • Work-up - Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄ (2 x 25 mL).

    • Causality: Cooling minimizes the loss of the volatile product and starting material. Filtration removes the solid byproduct.

  • Work-up - Aqueous Washing: Transfer the combined filtrate to a separatory funnel.

    • Wash with 10% aqueous sodium thiosulfate (50 mL) to remove any remaining Br₂.

    • Wash with saturated aqueous sodium bicarbonate (50 mL) to neutralize any residual HBr.[11]

    • Wash with brine (50 mL) to reduce the solubility of the organic product in any remaining aqueous phase and facilitate phase separation.[11]

    • Causality: Each wash removes specific impurities. Sodium thiosulfate quenches excess bromine, while sodium bicarbonate neutralizes acid, preventing potential side reactions.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent (CCl₄) by simple distillation or rotary evaporation.

    • Caution: Perform solvent removal in a well-ventilated fume hood. CCl₄ is a known carcinogen.[4]

  • Purification: The crude product is a mixture of this compound and 1-bromo-2-methyl-2-butene. These isomers can be separated by fractional distillation under reduced pressure or by column chromatography on silica gel using a non-polar eluent such as hexanes.

Experimental Workflow Diagram

G start Combine 2-methyl-1-butene, NBS, AIBN in CCl₄ reflux Heat to Reflux (2-4 hours) start->reflux cool Cool to Room Temp & Filter Succinimide reflux->cool wash Aqueous Workup (Na₂S₂O₃, NaHCO₃, Brine) cool->wash dry Dry Organic Layer (MgSO₄) wash->dry concentrate Remove Solvent (Rotary Evaporation) dry->concentrate purify Purify by Fractional Distillation or Column Chromatography concentrate->purify analyze Characterize Product (NMR, IR, GC-MS) purify->analyze

Caption: Step-by-step experimental workflow for the synthesis and purification.

Characterization of this compound

  • Appearance: Colorless to pale yellow liquid.[12]

  • Molecular Formula: C₅H₉Br.[13]

  • Molecular Weight: 149.03 g/mol .[13]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~5.1 ppm (s, 1H, =CH₂)

    • δ ~4.9 ppm (s, 1H, =CH₂)

    • δ ~4.0 ppm (s, 2H, -CH₂Br)

    • δ ~2.1 ppm (q, 2H, -CH₂CH₃)

    • δ ~1.1 ppm (t, 3H, -CH₂CH₃)

  • IR (neat):

    • ~3080 cm⁻¹ (=C-H stretch)

    • ~2970, 2880 cm⁻¹ (C-H stretch)

    • ~1650 cm⁻¹ (C=C stretch)[14]

    • ~1230 cm⁻¹ (C-Br stretch)

Safety Precautions

  • N-Bromosuccinimide (NBS): Corrosive and causes severe skin burns and eye damage.[15] It is also an oxidizing agent. Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[16][17] Avoid dust formation.[18]

  • Carbon Tetrachloride (CCl₄): Highly toxic and a suspected human carcinogen.[4] It is harmful if inhaled or absorbed through the skin. All operations involving CCl₄ must be conducted in a certified chemical fume hood.[4]

  • This compound (Product): Expected to be a hazardous compound. It is flammable and likely causes skin and eye irritation or burns.[13] Handle with care and appropriate PPE.

  • General: The reaction should be conducted in a well-ventilated fume hood. An emergency shower and eyewash station should be readily accessible. All chemical waste must be disposed of according to institutional and local regulations.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; impure NBS; loss of volatile product during workup.Ensure reaction goes to completion via TLC/GC. Use freshly recrystallized NBS. Keep all solutions cold during extraction and concentrate carefully under reduced pressure.[11]
Formation of Dibromo Adduct High concentration of Br₂; NBS not pure.Use recrystallized NBS. Ensure slow initiation and maintain a steady reflux to keep Br₂ concentration low. Avoid direct, intense light which can accelerate Br₂ formation.
No Reaction Radical initiator not active; temperature too low.Use a fresh bottle of AIBN or other initiator. Ensure the reaction mixture reaches the required reflux temperature.

References

  • Chegg.com. (2020, May 23). Solved When 2-methyl-1-butene is treated with NBS in. [Link]

  • Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]

  • LibreTexts Chemistry. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]

  • Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of 2-methylbut-1-ene. [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of 2-methylbut-1-ene. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. Synthesis of bromo-methyl-butene derivatives. [Link]

  • YouTube. (2014, July 10). Allylic Bromination of Alkenes Using NBS. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?. [Link]

  • Cheméo. Chemical Properties of 2-Butene, 1-bromo-2-methyl- (CAS 41178-84-1). [Link]

  • Master Organic Chemistry. (2011, June 10). NBS (N-bromosuccinimide) As A Reagent In Organic Chemistry. [Link]

  • Carl ROTH. Safety Data Sheet: N-Bromosuccinimide. [Link]

  • University of California, Santa Barbara. (2012, December 14). Carbon tetrachloride - Standard Operating Procedure. [Link]

  • Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. [Link]

  • Chegg.com. When 2-methyl-1-butene is treated with HBr, only one product forms: 2-bromo-2-methylbutane. Why?. [Link]

  • National Institutes of Health. A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes. [Link]

  • Carl ROTH. (Undated). Safety Data Sheet: N-Bromosuccinimide. [Link]

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The Underutilized Isoprenoid: Application Notes on 2-(Bromomethyl)but-1-ene in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Isomers

In the vast and intricate world of natural product synthesis, the introduction of isoprenoid moieties is a frequent and crucial transformation. These five-carbon units are fundamental building blocks for a myriad of complex molecules, including terpenes, meroterpenoids, and prenylated phenols, many of which exhibit significant biological activities.[1] 2-(Bromomethyl)but-1-ene (Figure 1), a primary allylic bromide, presents itself as a logical candidate for introducing the C5 isoprenoid unit. However, a thorough examination of the synthetic literature reveals a conspicuous absence of its application in total synthesis endeavors. Instead, the spotlight shines brightly on its constitutional isomer, 1-bromo-3-methyl-2-butene, more commonly known as prenyl bromide.

This application note will delve into the potential utility of this compound as a synthetic building block. By comparing it with its more ubiquitous isomer, we will explore the underlying reasons for its limited use and provide detailed, field-proven protocols for analogous transformations using prenyl bromide. This comparative approach will offer researchers valuable insights into the subtleties of reagent selection in the context of natural product synthesis.

Figure 1. Chemical structures of this compound and its isomer, 1-bromo-3-methyl-2-butene (prenyl bromide).
CompoundStructureIUPAC NameCAS Number
Target Reagent this compoundThis compound59032-45-0
Common Isomer 1-bromo-3-methyl-2-butene1-Bromo-3-methyl-2-butene870-63-3

Synthetic Accessibility and Isomeric Purity: The Root of Preference

The preference for prenyl bromide in the synthetic community can be largely attributed to its greater thermodynamic stability and, consequently, its prevalence in common synthetic preparations. Both isomers can be synthesized from isoprene, but the reaction conditions often favor the formation of the more substituted alkene. For instance, the hydrobromination of 2-methyl-3-buten-2-ol, a common precursor, proceeds via an allylic carbocation intermediate that can be attacked by bromide at two positions.[2] The product distribution is often a mixture, with the thermodynamically more stable trisubstituted alkene (prenyl bromide) being the major product over the 1,1-disubstituted terminal alkene (this compound).

Isomer Synthesis cluster_start Starting Material cluster_reaction Reaction cluster_intermediate Intermediate cluster_products Products 2_methyl_3_buten_2_ol 2-Methyl-3-buten-2-ol HBr HBr Carbocation Allylic Carbocation (Resonance Stabilized) HBr->Carbocation Protonation & Loss of H2O Prenyl_Bromide 1-Bromo-3-methyl-2-butene (Major Product) Carbocation->Prenyl_Bromide Br- Attack (Thermodynamic Control) Target_Reagent This compound (Minor Product) Carbocation->Target_Reagent Br- Attack (Kinetic Control)

Diagram 1. Synthesis of brominated C5 isomers from 2-methyl-3-buten-2-ol.

This inherent bias in synthesis means that pure this compound is less commercially available and potentially more expensive, making prenyl bromide the more practical choice for large-scale synthetic campaigns.

Application in Natural Product Synthesis: The Prenylation of Phenols

The introduction of a prenyl group onto a phenolic scaffold is a key step in the synthesis of numerous natural products, including flavonoids, coumarins, and cannabinoids.[3][4] These prenylated phenols often exhibit enhanced biological activity compared to their non-prenylated precursors, attributed in part to increased lipophilicity which can improve cell membrane permeability.[1] While this compound could theoretically be used for these transformations, the vast majority of published protocols utilize prenyl bromide. We will therefore provide a detailed protocol for the prenylation of a model phenol using prenyl bromide, which can be adapted as a starting point for investigations with this compound.

Case Study: Synthesis of Prenylated Flavonoids (e.g., Cannflavins)

Cannflavins A and B are prenylated flavonoids found in Cannabis sativa that have garnered attention for their potent anti-inflammatory properties.[5][6] Their synthesis involves the crucial step of attaching a geranyl (for Cannflavin A) or a prenyl (for Cannflavin B) group to the flavonoid backbone.[7][8] The following protocols are representative of the methods used to achieve such prenylations on phenolic substrates.

Prenylation Workflow Phenol Phenolic Substrate (e.g., Chrysoeriol) Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (e.g., K2CO3, NaH) Base->Phenoxide Reaction Nucleophilic Substitution Phenoxide->Reaction Prenyl_Bromide Prenylating Agent (e.g., Prenyl Bromide) Prenyl_Bromide->Reaction Solvent Solvent (e.g., Acetone, DMF) Solvent->Reaction O_Alkylation O-Prenylated Product Reaction->O_Alkylation Kinetic Product C_Alkylation C-Prenylated Product Reaction->C_Alkylation Thermodynamic Product Claisen Claisen Rearrangement (Heating) O_Alkylation->Claisen Claisen->C_Alkylation

Diagram 2. General workflow for the synthesis of prenylated phenols.
Protocol 1: O-Prenylation of 4-Hydroxycoumarin

This protocol details the O-alkylation of a phenol, which is often the kinetically favored product. The resulting allyl phenyl ether can then be subjected to a Claisen rearrangement to furnish the C-prenylated product.[9]

Materials:

  • 4-Hydroxycoumarin (1.0 equiv)

  • 1-Bromo-3-methyl-2-butene (Prenyl bromide) (1.1 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv)

  • Acetone, anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 4-hydroxycoumarin and anhydrous acetone.

  • Add anhydrous potassium carbonate to the suspension.

  • Stir the mixture at room temperature for 30 minutes.

  • Add prenyl bromide dropwise to the reaction mixture.

  • Heat the reaction to reflux (approx. 56°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction to room temperature.

  • Filter the solid potassium carbonate and wash with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the O-prenylated coumarin.

Protocol 2: Direct C-Prenylation of a Phenol

Direct C-prenylation can be achieved under various conditions, often favoring the thermodynamically more stable product. Lewis acid catalysis can also promote this transformation.[10]

Materials:

  • Resorcinol (1.0 equiv)

  • 1-Bromo-3-methyl-2-butene (Prenyl bromide) (1.1 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous DMF.

  • Cool the suspension to 0°C using an ice bath.

  • Add a solution of resorcinol in anhydrous DMF dropwise to the NaH suspension.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Cool the resulting phenoxide solution back to 0°C.

  • Add prenyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the C-prenylated resorcinol derivative.

ParameterO-Alkylation ProtocolC-Alkylation Protocol
Base K₂CO₃ (mild)NaH (strong)
Solvent AcetoneDMF
Temperature Reflux0°C to RT
Product Type KineticThermodynamic
Key Insight Forms allyl ether, can be rearrangedFavors direct C-C bond formation

Mechanistic Considerations: SN2 vs. SN2' and the Claisen Rearrangement

The reaction of a phenoxide with an allylic bromide like this compound or prenyl bromide can proceed through two main nucleophilic substitution pathways: a direct SN2 displacement or an SN2' displacement, where the nucleophile attacks the double bond, inducing a rearrangement.

SN2 vs SN2prime cluster_reagents Reagents cluster_products Products Phenoxide Ar-O⁻ SN2_Product Ar-O-CH₂-C(R')=CH-R (Direct Substitution) Phenoxide->SN2_Product Sₙ2 SN2prime_Product Ar-O-CH(R)-C(R')=CH₂ (Rearranged Product) Phenoxide->SN2prime_Product Sₙ2' Allylic_Bromide R-CH=C(R')-CH₂Br Allylic_Bromide->SN2_Product Allylic_Bromide->SN2prime_Product

Diagram 3. SN2 vs. SN2' pathways in allylic alkylation.

For primary, less-hindered allylic bromides like this compound, the SN2 pathway is generally expected to dominate. For the more substituted prenyl bromide, while SN2 is still common, the potential for an SN1-like mechanism through a stabilized allylic cation increases, which can lead to a mixture of products.[2]

Once the O-prenylated product is formed, it can be isomerized to the more stable C-prenylated phenol via a thermal or Lewis acid-catalyzed[11][11]-sigmatropic rearrangement known as the Claisen rearrangement.[9][12] This reaction proceeds through a concerted, cyclic transition state and is a powerful tool for forming C-C bonds in aromatic systems.

Conclusion and Future Perspectives

While this compound remains a chemical curiosity in the context of completed natural product syntheses, its structural features mark it as a potentially useful, albeit underutilized, C5 building block. The dominance of its isomer, prenyl bromide, is a clear lesson in the importance of thermodynamic stability and synthetic accessibility in reagent selection.

For researchers in drug development, the protocols provided for O- and C-prenylation using prenyl bromide serve as a robust template for the synthesis of libraries of prenylated natural products. Future work could explore whether the unique structure of this compound offers any advantages in terms of reactivity or selectivity in specific applications, potentially opening a new, albeit niche, role for this "other" isoprenoid bromide.

References

  • Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. (2023, December 21). Stack Exchange. [Link]

  • Catalytic prenylation of natural polyphenols. (2023, October 20). Loughborough University Research Repository. [Link]

  • Synthesis of hemiterpene 1-bromo-3-methyl-2-butene derivatives. (2021, October 25). ResearchGate. [Link]

  • The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. (2016). New Journal of Chemistry. [Link]

  • What is Allylic Bromination? (2013, November 25). Master Organic Chemistry. [Link]

  • Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. (2009, June 16). ResearchGate. [Link]

  • This compound. PubChem. Retrieved January 26, 2026, from [Link]

  • Phytochemistry and pharmacology of natural prenylated flavonoids. (2023, April 14). PMC. [Link]

  • Why is 1-bromo-3-methylbut-2-ene named like that and not as 2-(bromomethyl)but-2-ene? (2017, March 22). Stack Exchange. [Link]

  • Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. (2010, January 1). NIH. [Link]

  • Allylic Bromination with NBS. (2023, October 13). Chemistry LibreTexts. [Link]

  • Novel Synthesis of Prenylated Phenols and Their Antioxidant Properties. (2006). ResearchGate. [Link]

  • Why is 1-bromo-3-methylbut-2-ene named like that and not as 2-(bromomethyl)but-2-ene? (2017, March 22). Stack Exchange. [Link]

  • Explain why the rate of the reaction of 1-bromo-2-butene with eth... (n.d.). Pearson+. [Link]

  • 18.4: Reactions of Ethers - Claisen Rearrangement. (2024, March 19). Chemistry LibreTexts. [Link]

  • Chemistry and Biological Activities of Cannflavins of the Cannabis Plant. (2023, October 11). PMC. [Link]

  • Biosynthesis of cannflavins A and B from Cannabis sativa L. (2019). ResearchGate. [Link]

  • Selective bromochlorination of a homoallylic alcohol for the total synthesis of (−)-anverene. (2016, July 1). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 2-methyl-3-buten-2-ol. (1974, September 24).
  • Prenylated phenolic compounds - isolation, structural analysis, and biological activity. (2022, September 6). Masaryk University. [Link]

  • Prenylation patterns occurred on flavonoids. (2011). ResearchGate. [Link]

  • Claisen rearrangement. (n.d.). Wikipedia. [Link]

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  • Separation and purification process for cannflavin a. (2021, July 8).
  • Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. (2010, February 1). ResearchGate. [Link]

  • Sn1 Reaction: Nucleophilic Substitution of 2-Bromopropane. (2020, November 17). YouTube. [Link]

  • Mechanism of Claisen rearrangement of allyl phenyl ether from perspective of topological analysis of ELF function. (2016). ResearchGate. [Link]

  • Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study. (2022). MDPI. [Link]

  • First total syntheses of cannflavins A,C and synthesis of cannflavin B. (2022, March 24). Morressier. [Link]

  • Brominating the Allylic Position with NBS. (2020, October 24). YouTube. [Link]

  • The following reagents and organic structures are provided. Create a multi-step synthetic pathway that converts 2-methyl-1-butene into 3-bromo-2-butanol. (n.d.). Toppr. [Link]

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  • Claisen Rearrangement || Formation of New bond || Sigmatropic || Allyl phenyl ether|BSc || NEET. (2022, December 19). YouTube. [Link]

  • Prenylation of Flavanones by an Aromatic Prenyltransferase from Fusarium globosum. (2024, March 31). PMC. [Link]

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Application Notes and Protocols for the Polymerization of 2-(Bromomethyl)but-1-ene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Poly[2-(bromomethyl)but-1-ene] in Advanced Material Synthesis and Therapeutics

In the landscape of functional polymers, poly[this compound] and its derivatives represent a class of highly versatile intermediates. The strategic placement of a reactive bromomethyl group on a polyolefin backbone provides a powerful platform for subsequent chemical modifications. This unique architecture allows for the precise introduction of a wide array of functional moieties, making these polymers particularly valuable for researchers and professionals in materials science and drug development.

The presence of the pendant bromomethyl group serves as a chemically addressable handle for post-polymerization modification.[1][2][3] This enables the covalent attachment of therapeutic agents, targeting ligands, or other functional molecules, paving the way for the creation of sophisticated drug delivery systems, advanced coatings, and novel biomaterials.[3][4] The polyolefin backbone, on the other hand, can impart desirable physical properties such as durability and biocompatibility.

This comprehensive guide provides a detailed exploration of the polymerization of this compound derivatives. We will delve into the mechanistic principles governing their synthesis, present detailed experimental protocols for both radical and cationic polymerization, and discuss the vast potential of the resulting polymers in various high-impact applications.

Mechanistic Considerations: Navigating the Polymerization of a Functionalized Alkene

The polymerization of this compound presents unique challenges and opportunities due to the presence of both a polymerizable double bond and a reactive allylic bromide. The choice of polymerization technique is critical to achieving well-defined polymers while avoiding undesirable side reactions.

Cationic Polymerization: A Promising Route for Controlled Synthesis

Cationic polymerization is a chain-growth polymerization method initiated by an electrophilic species.[5] This technique is particularly well-suited for alkenes that can form stable carbocations upon initiation.[5] In the case of this compound, the carbocation formed at the tertiary carbon atom can be stabilized by the adjacent alkyl group.

Initiation in cationic polymerization can be achieved using protic acids or a combination of a Lewis acid and a co-initiator.[6][7] The initiator generates a carbocation from the monomer, which then propagates by adding to subsequent monomer units.

A significant advantage of this approach is the potential for living cationic polymerization .[8][9][10] In a living polymerization, chain termination and transfer reactions are minimized, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[8] This is typically achieved by establishing an equilibrium between active (cationic) and dormant species.[8]

Radical Polymerization: A Versatile Alternative

Radical polymerization, another common method for polymerizing alkenes, proceeds via a free-radical mechanism.[11][12] The process involves three key steps: initiation, propagation, and termination.[11]

  • Initiation: A radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is thermally or photochemically decomposed to generate free radicals.[11][12] These radicals then add to the double bond of the monomer, creating a new radical species.

  • Propagation: The newly formed radical adds to another monomer molecule, extending the polymer chain and regenerating the radical at the chain end.[11]

  • Termination: The polymerization process is concluded when two growing radical chains combine or disproportionate.[12]

For this compound, the stability of the resulting radical intermediate is a key consideration. The radical formed at the tertiary carbon is adjacent to the bromomethyl group. While the bromine atom is electron-withdrawing, the allylic position of the C-Br bond could potentially influence radical stability.[13]

Experimental Protocols

The following protocols are designed as robust starting points for the polymerization of this compound. Researchers should consider these as foundational methods to be optimized for their specific applications.

Protocol 1: Cationic Polymerization of this compound

This protocol describes a model cationic polymerization aimed at achieving a controlled polymer structure.

Materials:

  • This compound (monomer)

  • Titanium tetrachloride (TiCl₄) (Lewis acid initiator)

  • 2-chloro-2,4,4-trimethylpentane (co-initiator)

  • Dichloromethane (CH₂Cl₂) (solvent), dried over CaH₂

  • Methanol (quenching agent)

  • Hexanes (precipitating agent)

  • Nitrogen gas (inert atmosphere)

  • Schlenk line or glovebox

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_polymerization Polymerization cluster_workup Work-up and Purification prep_glassware Dry glassware under vacuum prep_solvent Distill and dry CH₂Cl₂ prep_glassware->prep_solvent prep_monomer Purify monomer prep_solvent->prep_monomer setup_flask Assemble Schlenk flask add_solvent Add CH₂Cl₂ setup_flask->add_solvent add_monomer Add monomer add_solvent->add_monomer add_coinitiator Add co-initiator add_monomer->add_coinitiator cool_reaction Cool to -80 °C add_coinitiator->cool_reaction add_initiator Add TiCl₄ cool_reaction->add_initiator polymerize Stir at -80 °C for 2 hours add_initiator->polymerize quench Quench with cold methanol polymerize->quench precipitate Precipitate in hexanes quench->precipitate filter Filter the polymer precipitate->filter dry Dry under vacuum filter->dry Characterization Characterization dry->Characterization

Caption: Cationic Polymerization Workflow

Procedure:

  • Preparation: All glassware should be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen. Dichloromethane should be freshly distilled from calcium hydride. The monomer, this compound, should be purified by passing through a short column of basic alumina to remove any acidic impurities and inhibitors.

  • Reaction Setup: In a glovebox or under a nitrogen atmosphere using Schlenk techniques, add 50 mL of dry dichloromethane to a 100 mL Schlenk flask equipped with a magnetic stir bar.

  • Add 5.0 g of purified this compound to the flask.

  • Add the co-initiator, 2-chloro-2,4,4-trimethylpentane (e.g., at a monomer-to-co-initiator ratio of 100:1).

  • Cool the reaction mixture to -80 °C using a dry ice/acetone bath.

  • While stirring vigorously, slowly add a pre-chilled solution of titanium tetrachloride in dichloromethane (e.g., at a co-initiator-to-TiCl₄ ratio of 1:4).

  • Polymerization: Allow the reaction to proceed at -80 °C for 2 hours.

  • Work-up: Quench the polymerization by adding 10 mL of pre-chilled methanol.

  • Allow the mixture to warm to room temperature.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large excess (e.g., 500 mL) of vigorously stirred hexanes.

  • Collect the white polymer by filtration, wash with fresh hexanes, and dry under vacuum at 40 °C to a constant weight.

Quantitative Data Summary:

ParameterValueRationale
Monomer:Co-initiator Ratio100:1Controls the target degree of polymerization.
Co-initiator:TiCl₄ Ratio1:4A slight excess of Lewis acid ensures efficient initiation.
Temperature-80 °CLow temperature suppresses chain transfer and termination reactions, promoting a more controlled polymerization.
SolventDichloromethaneA polar solvent that helps to stabilize the cationic propagating species.
Protocol 2: Free Radical Polymerization of this compound

This protocol outlines a standard free radical polymerization, which is a robust and widely applicable method.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (radical initiator)

  • Toluene (solvent)

  • Methanol (precipitating agent)

  • Nitrogen gas (inert atmosphere)

Experimental Workflow Diagram:

G cluster_setup Reaction Setup cluster_degas Degassing cluster_polymerization Polymerization cluster_workup Work-up and Purification setup_flask Assemble reaction flask add_monomer Add monomer setup_flask->add_monomer add_solvent Add toluene add_monomer->add_solvent add_initiator Add AIBN add_solvent->add_initiator degas Perform three freeze-pump-thaw cycles add_initiator->degas heat Heat at 70 °C for 24 hours degas->heat cool Cool to room temperature heat->cool precipitate Precipitate in methanol cool->precipitate filter Filter the polymer precipitate->filter dry Dry under vacuum filter->dry Characterization Characterization dry->Characterization

Caption: Radical Polymerization Workflow

Procedure:

  • Setup: To a Schlenk tube equipped with a magnetic stir bar, add 5.0 g of this compound, 20 mL of toluene, and the desired amount of AIBN (e.g., 1 mol% relative to the monomer).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: After the final thaw, backfill the tube with nitrogen and place it in a preheated oil bath at 70 °C. Allow the polymerization to proceed for 24 hours.

  • Work-up: Cool the reaction to room temperature. The polymer solution may be viscous.

  • Dilute the solution with a small amount of toluene if necessary and precipitate the polymer by slowly adding the solution to a large excess (e.g., 500 mL) of vigorously stirred methanol.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 50 °C to a constant weight.

Quantitative Data Summary:

ParameterValueRationale
Monomer:Initiator Ratio100:1Influences the resulting molecular weight; a higher ratio generally leads to higher molecular weight.
Temperature70 °CEnsures an appropriate rate of decomposition for AIBN to initiate polymerization.[14]
SolventTolueneA common solvent for radical polymerization that is relatively inert.

Applications in Drug Development and Beyond: A Platform for Innovation

The true potential of poly[this compound] is realized in its post-polymerization modification.[1][2][3] The pendant bromomethyl groups are versatile handles for a variety of nucleophilic substitution reactions. This allows for the covalent attachment of a wide range of functional molecules, including:

  • Active Pharmaceutical Ingredients (APIs): Drugs containing nucleophilic groups (e.g., amines, hydroxyls, thiols) can be directly conjugated to the polymer backbone. This can improve drug solubility, stability, and pharmacokinetic profiles.

  • Targeting Ligands: Attaching molecules that bind to specific receptors on diseased cells can enhance the targeted delivery of therapeutic agents, increasing efficacy and reducing off-target side effects.

  • Solubilizing Agents: Grafting hydrophilic polymers, such as polyethylene glycol (PEG), can improve the aqueous solubility of the polymer-drug conjugate.[15]

  • Crosslinking Agents: Diamines or other difunctional nucleophiles can be used to crosslink the polymer chains, forming hydrogels or other stimuli-responsive materials for controlled drug release.[16]

Logical Relationship Diagram:

G This compound This compound Polymerization\n(Cationic or Radical) Polymerization (Cationic or Radical) This compound->Polymerization\n(Cationic or Radical) Poly[this compound] Poly[this compound] Polymerization\n(Cationic or Radical)->Poly[this compound] Post-Polymerization Modification Post-Polymerization Modification Poly[this compound]->Post-Polymerization Modification Nucleophilic Substitution Functionalized Polymer Functionalized Polymer Post-Polymerization Modification->Functionalized Polymer Drug Delivery Systems Drug Delivery Systems Functionalized Polymer->Drug Delivery Systems Biomaterials Biomaterials Functionalized Polymer->Biomaterials Advanced Coatings Advanced Coatings Functionalized Polymer->Advanced Coatings

Caption: From Monomer to Application

Conclusion

The polymerization of this compound derivatives offers a compelling avenue for the development of advanced functional materials. By providing a versatile polymeric scaffold with readily modifiable side chains, this system empowers researchers to design and synthesize novel materials with tailored properties for a multitude of applications, from targeted drug delivery to sophisticated coatings. The protocols and mechanistic insights provided herein serve as a comprehensive guide for harnessing the potential of this promising class of polymers.

References

  • Organic Chemistry | OpenStax. (2023, September 20). 8.10 Radical Additions to Alkenes: Chain-Growth Polymers. Retrieved from [Link]

  • Khan Academy. (n.d.). Polymerization of alkenes with acid. Retrieved from [Link]

  • MDPI. (2024, December 26). Recent Advancements in the Synthesis of Functional Polyolefins by Non-Bridged Half-Titanocenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 12). 2.9: Radical Polymerization. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, January 22). 5.14: Polymerization of Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 12). 2.5: Living Cationic Polymerization. Retrieved from [Link]

  • National Institutes of Health. (2020, November 25). Preparation of functionalized poly(1-butene) from 1,2-polybutadiene via sequential thiol-ene click reaction and ring-opening polymerization. Retrieved from [Link]

  • Master Organic Chemistry. (2013, November 25). Allylic Bromination and Benzylic Bromination: What Is It, And How Does It Work? Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 12). 2.4: Cationic Polymerization. Retrieved from [Link]

  • Controlled Radical Polymerization. (n.d.). Synthesis of functional polyolefin copolymers with graft and block structures. Retrieved from [Link]

  • Wikipedia. (n.d.). Living cationic polymerization. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, August 11). Post-polymerisation approaches for the rapid modification of conjugated polymer properties. Retrieved from [Link]

  • DergiPark. (2021, October 1). Role of Initiator Structure on Thiol-Ene Polymerization: A Comprehensive Theoretical Study. Retrieved from [Link]

  • YouTube. (2020, April 10). cationic addition polymers. Retrieved from [Link]

  • ACS Publications. (n.d.). A Renaissance in Living Cationic Polymerization. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 History of Post-polymerization Modification. Retrieved from [Link]

  • National Institutes of Health. (2012, November 26). Redox Initiation of Bulk Thiol-Ene Polymerizations. Retrieved from [Link]

  • Carnegie Mellon University. (n.d.). Controlled Radical Polymerization. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Limitations of Radical Thiol-ene Reactions for Polymer-Polymer Conjugation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of functional polymers by post-polymerization modification. Retrieved from [Link]

  • YouTube. (2025, August 28). What Is Living Cationic Polymerization? - Chemistry For Everyone. Retrieved from [Link]

  • ResearchGate. (2025, October 24). (PDF) Controlled/living Radical Polymerization. Retrieved from [Link]

  • O'Hare Research Group - Chemistry. (n.d.). Functional Polyolefins. Retrieved from [Link]

  • Development of a Route to Functional Polymers via Click Chemistry. (n.d.). Retrieved from [Link]

  • YouTube. (2016, January 20). Allylic Bromination, Radical Addition of HBr and Intro to Radical Polymerization. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalized Polypropylenes: A Copolymerization and Postmodification Platform. Retrieved from [Link]

  • PubMed. (2012, January 16). Functional polyolefins: poly(ethylene)-graft-poly(tert-butyl acrylate) via atom transfer radical polymerization from a polybrominated alkane. Retrieved from [Link]

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Application Notes and Protocols for Nucleophilic Substitution on 2-(Bromomethyl)but-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for performing nucleophilic substitution reactions on 2-(Bromomethyl)but-1-ene. As a primary allylic halide, this substrate presents unique reactivity, primarily favoring the Sₙ2 pathway but with potential for competing Sₙ2' rearrangement. This guide delves into the mechanistic underpinnings of these pathways, offers detailed protocols for key transformations, and provides field-proven insights into optimizing reaction conditions, purification, and characterization. The protocols are designed to be self-validating, with an emphasis on safety, reproducibility, and high-yield synthesis of valuable chemical intermediates.

Introduction: The Duality of an Allylic Halide

This compound is a versatile bifunctional reagent in organic synthesis. Its structure contains two key reactive sites: a terminal double bond and a primary bromomethyl group. The critical feature governing its reactivity in substitution reactions is the allylic nature of the C-Br bond. The carbon atom bearing the bromine is directly adjacent to a C=C double bond.

This arrangement has two profound consequences:

  • Enhanced Sₙ2 Reactivity : Allylic halides are excellent electrophiles for bimolecular nucleophilic substitution (Sₙ2) reactions. The reaction rate is significantly faster than for a corresponding saturated primary alkyl halide. This acceleration is attributed to the stabilization of the Sₙ2 transition state, where the p-orbitals of the reacting carbon overlap with the π-system of the adjacent double bond.[1][2]

  • Potential for Allylic Rearrangement (Sₙ2') : The π-system also provides an alternative site for nucleophilic attack. A nucleophile can attack the terminal carbon of the alkene (the γ-position), inducing a shift of the double bond and displacement of the bromide leaving group. This is known as the Sₙ2' mechanism and results in a constitutional isomer of the direct substitution product.

Understanding the factors that control the regioselectivity between the Sₙ2 and Sₙ2' pathways is paramount for successful synthesis.

Safety Considerations

This compound is classified as a hazardous substance. It is a highly flammable liquid and vapor, harmful if swallowed or inhaled, and causes severe skin burns and eye damage.[3] All manipulations must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Mechanistic Pathways: Sₙ2 vs. Sₙ2'

The choice of nucleophile, solvent, and reaction temperature dictates the dominant reaction pathway. For this compound, a primary, sterically unhindered halide, the direct Sₙ2 pathway is generally favored.

The Favored Sₙ2 Pathway

The Sₙ2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at 180° to the leaving group, causing an inversion of stereochemistry.[4][5] For the achiral this compound, this reaction proceeds through a five-coordinate transition state stabilized by the adjacent π-bond.[1]

Diagram 2. Competing Sₙ2 (green) and Sₙ2' (red) substitution pathways.

General Protocol: A Framework for Success

This section outlines the critical parameters that must be controlled for a successful substitution reaction.

Reagents and Solvents
ParameterRecommended ChoiceRationale & Causality
Nucleophile Azide (N₃⁻), Cyanide (CN⁻), Thiolates (RS⁻), Amines (R₂NH), Carboxylates (RCOO⁻)The choice of nucleophile determines the resulting functional group. Strong, non-bulky nucleophiles favor the Sₙ2 pathway.
Solvent Polar Aprotic (DMF, Acetonitrile, DMSO)These solvents solvate the counter-ion (e.g., Na⁺) but do not strongly solvate the nucleophile, increasing its effective nucleophilicity and accelerating the Sₙ2 reaction. [6]Protic solvents can compete as nucleophiles.
Concentration 0.1 M - 1.0 MA higher concentration increases the reaction rate according to the second-order rate law of Sₙ2 reactions (rate = k[Substrate][Nucleophile]). [4]
Stoichiometry 1.1 - 1.5 equivalents of NucleophileA slight excess of the nucleophile ensures complete consumption of the limiting electrophile, this compound, driving the reaction to completion.
Temperature 25 °C - 80 °CMost reactions proceed readily at room temperature or with gentle heating. Higher temperatures can promote unwanted elimination (E2) side reactions, especially with basic nucleophiles.
Reaction Monitoring

Progress should be monitored by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexanes. The starting material, being more nonpolar, will have a higher R_f value than the more polar product. The reaction is complete when the spot corresponding to this compound is no longer visible by UV light or appropriate staining.

Detailed Application Protocols

Protocol 1: Synthesis of 2-(Azidomethyl)but-1-ene

This protocol details the conversion of the allylic bromide to an allylic azide, a versatile intermediate for "click chemistry" and the synthesis of nitrogen-containing heterocycles. [7][8][9] Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add sodium azide (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a final substrate concentration of approximately 0.5 M.

  • Substrate Addition: Add this compound (1.0 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Stir the mixture at room temperature (or heat to 40-50 °C if the reaction is sluggish) and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing an equal volume of water.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. This removes residual DMF and unreacted sodium azide.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 2-(azidomethyl)but-1-ene by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

CAUTION: Sodium azide is highly toxic. Organic azides can be explosive and should be handled with care, avoiding heat, shock, and heavy metals. [6]

Protocol 2: Synthesis of 3-Methylenepentanenitrile

This protocol describes a carbon-chain extension via cyanation, a classic Sₙ2 reaction. [10] Materials:

  • This compound (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve sodium cyanide (1.2 eq) in anhydrous DMSO.

  • Substrate Addition: Add this compound (1.0 eq) to the solution via syringe.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into a larger volume of water.

  • Extraction: Extract the product into ethyl acetate (3x).

  • Washing: Wash the combined organic extracts with water and then brine to remove DMSO.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The resulting crude nitrile can be purified by flash chromatography or distillation under reduced pressure.

CRITICAL WARNING: Sodium cyanide is a fast-acting and potent poison. Handle with extreme caution using appropriate engineering controls and PPE. All waste must be quenched and disposed of according to institutional safety guidelines.

Experimental Workflow & Purification

A successful outcome hinges on a systematic approach from reaction setup to final product isolation.

workflow cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification & Analysis setup 1. Reaction Setup (Flask, Stir Bar, N₂ atm) reagents 2. Add Solvent & Nucleophile setup->reagents substrate 3. Add this compound reagents->substrate monitor 4. Stir & Monitor (TLC) substrate->monitor quench 5. Quench Reaction (Pour into Water) monitor->quench extract 6. Liquid-Liquid Extraction quench->extract wash 7. Wash Organic Layer (Water, Brine) extract->wash dry 8. Dry & Concentrate wash->dry purify 9. Column Chromatography dry->purify analyze 10. Characterization (NMR, IR, MS) purify->analyze

Diagram 3. General experimental workflow for nucleophilic substitution.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions on 1-Bromo-1-butene.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2020). 16.5: SN2 Reactions of Allylic Halides and Tosylates. Available at: [Link]

  • Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. Available at: [Link]

  • Clark, J. (n.d.). Nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. Available at: [Link]

  • Rossa, T. A., et al. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry, 14, 506–514. Available at: [Link]

  • Abdel-Gaber, A. M., et al. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Bordoloi, J., et al. (2014). Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry, 79(14), 6436-6443. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Why do Allylic Halides prefer SN2 reaction over SN1?. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Scale-Up Synthesis of 2-(Bromomethyl)but-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 2-(Bromomethyl)but-1-ene. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of scaling this synthesis from the bench to larger-scale production. We provide in-depth, field-proven insights into the reaction's mechanism, potential pitfalls, and robust solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

The most prevalent method is the allylic bromination of 2-methyl-1-butene using N-Bromosuccinimide (NBS). This reaction proceeds via a free-radical chain mechanism, selectively replacing a hydrogen atom on the carbon adjacent to the double bond (the allylic position) with a bromine atom.[1][2] NBS is favored for this transformation, particularly on a larger scale, because it provides a low, constant concentration of bromine (Br₂), which is crucial for the reaction's success.[3]

Q2: Can you explain the free-radical mechanism of this reaction?

Certainly. The reaction, often initiated by light (hν) or a radical initiator like AIBN (azobisisobutyronitrile), follows a classic three-stage radical chain process:

  • Initiation: The initiator decomposes to form radicals. These radicals then react with HBr, which is present in trace amounts or formed in situ, to generate a bromine radical (Br•).

  • Propagation: This is a two-step cycle. First, a bromine radical abstracts an allylic hydrogen from 2-methyl-1-butene. This is the rate-determining step and is favored because allylic C-H bonds are significantly weaker than other types of C-H bonds (e.g., alkyl or vinylic).[3] This abstraction creates a resonance-stabilized allylic radical and a molecule of HBr. Second, this allylic radical reacts with a molecule of Br₂ to form the allylic bromide product and a new bromine radical, which continues the chain.

  • Termination: The reaction concludes when two radicals combine to form a stable, non-radical species.

The HBr generated during propagation reacts with NBS to produce the molecular bromine (Br₂) needed for the second propagation step, thus maintaining the low concentration necessary to prevent side reactions.[1][3]

Q3: Why is N-Bromosuccinimide (NBS) preferred over simply using molecular bromine (Br₂)?

Using a high concentration of molecular bromine (Br₂) would lead to a competing and often faster reaction: electrophilic addition across the double bond. This would yield the undesired vicinal dibromide (1,2-dibromo-2-methylbutane). NBS serves as a controlled source of Br₂, ensuring its concentration remains too low for significant electrophilic addition to occur, thereby favoring the desired radical substitution pathway.[2][3] Furthermore, NBS is a crystalline solid, which is easier and safer to handle than liquid bromine, and its byproduct, succinimide, is generally insoluble in nonpolar solvents like carbon tetrachloride (CCl₄), allowing for easy removal by filtration.[4]

Q4: What are the primary safety concerns when handling this compound and the associated reagents?

Safety is paramount. The product, this compound, is a hazardous chemical with multiple risk factors.

  • Product Hazards: It is a highly flammable liquid and vapor.[5] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[5]

  • Reagent Hazards:

    • 2-methyl-1-butene (Starting Material): Extremely flammable liquid and vapor.

    • N-Bromosuccinimide (NBS): Harmful if swallowed and causes serious eye irritation.[6]

    • Carbon Tetrachloride (Solvent, traditional): Highly toxic, carcinogenic, and environmentally damaging. Safer alternatives like dichloromethane are often used.

  • General Precautions: The entire procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including flame-retardant lab coats, chemical splash goggles, face shields, and appropriate gloves, is mandatory.[7][8] All equipment must be grounded to prevent ignition from static discharge.[8]

Troubleshooting Guide: From Bench to Scale-Up

Scaling up a reaction often introduces new challenges. Here, we address common issues encountered during the synthesis of this compound.

Issue 1: My reaction yield is low, and I've isolated a significant amount of an isomeric byproduct, 1-bromo-2-methyl-2-butene.

  • Underlying Cause: This is the most common issue with this synthesis and is a direct consequence of the reaction mechanism. The abstraction of an allylic hydrogen from 2-methyl-1-butene forms a resonance-stabilized allylic radical. This radical has two resonance forms, meaning the unpaired electron is delocalized over two carbon atoms. Bromine can therefore attack at either position.

    • Attack at the primary carbon (C1) yields the desired kinetic product, This compound .

    • Attack at the tertiary carbon (C3) yields the rearranged, and often thermodynamically more stable, product, 1-bromo-2-methyl-2-butene .[9][10] The formation of this more substituted (trisubstituted) alkene is often favored.

  • Solutions for Scale-Up:

    • Temperature Control: Radical brominations can be sensitive to temperature. Running the reaction at the lowest feasible temperature that still allows for initiation can sometimes favor the kinetic product.

    • Solvent Choice: The choice of solvent can influence product distribution. Non-polar solvents like cyclohexane or carbon tetrachloride are standard.

    • Accept and Separate: On a large scale, it is often more practical to accept the formation of the isomer mixture and focus on efficient purification. The physical properties of these isomers are very close, making separation challenging (see Issue 2).

Diagram: Allylic Bromination Mechanism and Isomer Formation

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation Cycle Initiator Initiator Radical_I Radical_I Initiator->Radical_I Heat/Light Br_Radical Br_Radical Radical_I->Br_Radical + HBr HBr_mol HBr Start_Mat 2-Methyl-1-butene Allylic_Radical Resonance-Stabilized Allylic Radical Start_Mat->Allylic_Radical + Br• Product_1 Product: This compound Allylic_Radical->Product_1 + Br₂ Product_2 Isomer: 1-Bromo-2-methyl-2-butene Allylic_Radical->Product_2 + Br₂ Br2_mol Br₂ HBr_mol->Br2_mol + NBS Br_Radical_New Br_Radical_New Br2_mol->Br_Radical_New - Br• (to continue cycle) NBS NBS Succinimide Succinimide NBS->Succinimide Br_Radical_New->Start_Mat

Caption: Free-radical mechanism showing isomer formation.

Issue 2: I'm struggling to purify the final product. Fractional distillation isn't giving clean separation.

  • Underlying Cause: The boiling points of the desired product and its main isomeric byproduct are very close, making simple distillation ineffective. Furthermore, allylic bromides can be thermally sensitive, potentially decomposing, rearranging, or eliminating HBr at the high temperatures required for atmospheric distillation.[11]

  • Solutions for Scale-Up:

    • Vacuum Fractional Distillation: This is the most effective method. By reducing the pressure, you lower the boiling points of the components, minimizing thermal degradation. A column with high theoretical plates (e.g., a Vigreux or packed column) is essential to achieve separation.

    • Acid Scavenging: Before distillation, wash the crude product with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution, followed by water and brine.[12] This removes any residual HBr, which can catalyze decomposition during heating.

    • Stabilization: For long-term storage, keep the purified product in a refrigerator or freezer (-20°C is recommended) in an amber bottle to protect it from light and heat, which can promote degradation.[13]

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound 149.03~126-128
1-Bromo-2-methyl-2-butene 149.03~123-125
Data compiled from various chemical suppliers and extrapolated data.

Issue 3: The reaction is sluggish or fails to initiate upon scale-up.

  • Underlying Cause: Radical reactions are sensitive to impurities that can act as inhibitors. On a larger scale, the impact of these impurities can be magnified.

    • Initiator Quality: The radical initiator (e.g., AIBN, benzoyl peroxide) has a finite shelf life and can decompose over time.

    • Inhibitors in Starting Material: The starting alkene may contain phenolic inhibitors added by the manufacturer for stabilization.

    • Oxygen: Dissolved oxygen in the solvent can act as a radical scavenger, inhibiting the chain reaction.

  • Solutions for Scale-Up:

    • Use Fresh Initiator: Always use a fresh batch of radical initiator. Add it in portions during the reaction if necessary for very long reaction times.

    • Purify the Alkene: Pass the 2-methyl-1-butene through a plug of basic alumina to remove any phenolic inhibitors immediately before use.

    • Degas the Solvent: Before starting the reaction, degas the solvent by sparging with an inert gas like nitrogen or argon for 30-60 minutes to remove dissolved oxygen. Maintain a positive pressure of inert gas throughout the reaction.

Protocols for Synthesis and Purification

Protocol 1: Scale-Up Synthesis of this compound

Diagram: Experimental Workflow

G A 1. Setup & Degas (Reactor, Condenser, N₂ Inlet) B 2. Charge Reagents (2-Methyl-1-butene, Solvent) A->B C 3. Heat to Reflux B->C D 4. Add NBS & Initiator (Portion-wise) C->D E 5. Monitor Reaction (TLC, GC) D->E F 6. Cool & Filter (Remove Succinimide) E->F G 7. Aqueous Workup (Wash with NaHCO₃, Brine) F->G H 8. Dry & Concentrate (Dry over MgSO₄, Rotovap) G->H I 9. Purify (Vacuum Fractional Distillation) H->I

Caption: Step-by-step workflow for synthesis and workup.

Materials:

  • 2-methyl-1-butene (purified via alumina plug)

  • N-Bromosuccinimide (NBS, recrystallized from water if purity is suspect)

  • Dichloromethane (or other suitable solvent), anhydrous

  • Azobisisobutyronitrile (AIBN)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Equip a multi-necked, round-bottom flask (appropriately sized for the scale) with a reflux condenser, a mechanical stirrer, a thermometer, and a nitrogen inlet. Ensure the system is dry and can be maintained under an inert atmosphere.

  • Charging: Charge the flask with 2-methyl-1-butene (1.0 eq) and anhydrous dichloromethane (approx. 2-3 mL per mmol of alkene).

  • Inerting: Degas the solution by bubbling nitrogen through it for 30 minutes.

  • Initiation: Heat the mixture to a gentle reflux (approx. 40°C for dichloromethane).

  • Addition: In a separate flask, mix NBS (1.05 eq) and AIBN (0.02 eq). Add this mixture to the refluxing solution in small portions over 1-2 hours. Caution: The reaction is exothermic; control the addition rate to maintain a steady reflux.

  • Reaction: Maintain the reaction at reflux. Monitor its progress by taking small aliquots, quenching them, and analyzing by GC or TLC (staining with potassium permanganate). The reaction is typically complete in 2-4 hours after the final addition.

  • Workup - Filtration: Cool the reaction mixture to room temperature, then cool further in an ice bath for 30 minutes. The succinimide byproduct will precipitate. Remove it by vacuum filtration, washing the filter cake with a small amount of cold solvent.

  • Workup - Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. Important: Do not heat the water bath above 40°C to minimize product decomposition.

Protocol 2: Purification by Vacuum Fractional Distillation

  • Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all joints are well-sealed for vacuum. Use a cow-type adapter or multiple receiving flasks to collect different fractions.

  • Distillation: Transfer the crude oil to the distillation flask. Apply vacuum slowly. Gently heat the flask using an oil bath.

  • Fraction Collection: Discard any initial low-boiling fractions (residual solvent). Carefully collect the fraction boiling in the expected range for the product isomers at the given pressure.

  • Analysis: Analyze the collected fractions by GC-MS or ¹H NMR to determine their purity and isomeric ratio. Combine the fractions that meet the purity requirements.

  • Storage: Store the purified product under nitrogen in an amber vial at -20°C.

References

  • Chegg. (2020, May 23). Solved When 2-methyl-1-butene is treated with NBS in. Retrieved January 25, 2026, from [Link]

  • Google Patents. (n.d.). DE102005062699A1 - Process for the fine purification of 1-butene-containing streams.
  • Chemistry LibreTexts. (2023, January 14). 10.4: Preparing Alkyl Halides from Alkenes - Allylic Bromination. Retrieved January 25, 2026, from [Link]

  • Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved January 25, 2026, from [Link]

  • Chegg. (2022, December 10). Solved When 2-methyl-1-butene is treated with NBS in. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 25, 2026, from [Link]

  • Chemistry Stack Exchange. (2023, December 21). Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. Retrieved January 25, 2026, from [Link]

  • Reddit. (2023, December 29). Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. Retrieved January 25, 2026, from [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved January 25, 2026, from [Link]

  • Chemistry Stack Exchange. (2014, September 28). Alllylic bromination of 1-butene. Retrieved January 25, 2026, from [Link]

  • Reddit. (2023, September 15). Troubleshooting the synthesis of BINOL derivatives. Retrieved January 25, 2026, from [Link]

  • Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?. Retrieved January 25, 2026, from [Link]

  • Wikipedia. (n.d.). Alprazolam. Retrieved January 25, 2026, from [Link]

  • Chem Help ASAP. (2019, December 21). alkene additions with N-bromosuccinimide (NBS). Retrieved January 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved January 25, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Bromobutane. Retrieved January 25, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of (E)-1-Bromo-2-butene (CAS 29576-14-5). Retrieved January 25, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-(Bromomethyl)but-1-ene and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and drug development, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into the molecular framework of organic compounds. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral features of 2-(Bromomethyl)but-1-ene, a versatile building block, and contrasts it with a key derivative to illuminate the profound impact of subtle structural modifications on the NMR landscape.

The Foundational Role of NMR in Structural Elucidation

NMR spectroscopy operates on the principle of nuclear spin. When placed in a strong magnetic field, atomic nuclei with a non-zero spin, such as ¹H and ¹³C, align either with or against the field. The application of radiofrequency pulses can induce a transition between these energy states, and the specific frequency required for this "resonance" is highly sensitive to the local electronic environment of the nucleus. This sensitivity is what allows us to distinguish between different atoms within a molecule, providing a veritable fingerprint of its structure.

The key parameters derived from an NMR spectrum are:

  • Chemical Shift (δ): Indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting): Arises from the interaction of neighboring, non-equivalent nuclei (spin-spin coupling). The "n+1 rule" is a common heuristic, where a signal is split into n+1 peaks by n equivalent neighboring protons.

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle and connectivity between coupled nuclei.

Analysis of this compound

This compound (IUPAC name: this compound) is a halogenated alkene with significant potential in organic synthesis.[1] Its structure presents a unique combination of an allylic bromide and a substituted butene moiety, leading to a characteristic NMR signature.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals, reflecting the four non-equivalent proton environments in the molecule.

Proton Label Chemical Environment Predicted δ (ppm) Multiplicity Integration Coupling (J)
H-1a, H-1bVinylic (=CH₂)~5.1-5.3Singlets2HN/A
H-3Allylic (-CH₂-)~2.2Quartet (q)2H~7.5 Hz
H-4Alkyl (-CH₃)~1.1Triplet (t)3H~7.5 Hz
H-5Allylic Bromide (-CH₂Br)~4.0Singlet2HN/A

Causality Behind the Assignments:

  • H-1a and H-1b (Vinylic Protons): These protons are attached to an sp²-hybridized carbon of the double bond and are therefore significantly deshielded, appearing in the downfield region of the spectrum. Due to their diastereotopic nature, they are technically non-equivalent and should appear as two distinct signals, likely singlets or very finely split doublets due to geminal coupling. For simplicity in this prediction, they are grouped.

  • H-3 (Allylic Protons): The methylene protons are adjacent to the double bond, placing them in an allylic position, which typically resonates between 1.8 and 2.5 ppm. They are coupled to the three protons of the methyl group (H-4), resulting in a quartet based on the n+1 rule.

  • H-4 (Alkyl Protons): The terminal methyl protons are in a standard alkyl environment and are coupled to the two protons of the adjacent methylene group (H-3), leading to a triplet.

  • H-5 (Allylic Bromide Protons): The presence of the electronegative bromine atom strongly deshields these protons, shifting their signal significantly downfield to around 4.0 ppm. These protons have no adjacent non-equivalent protons, and thus appear as a singlet.

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show five signals, corresponding to the five unique carbon environments.

Carbon Label Chemical Environment Predicted δ (ppm)
C-1Vinylic (=CH₂)~115
C-2Vinylic (=C<)~145
C-3Allylic (-CH₂-)~30
C-4Alkyl (-CH₃)~12
C-5Allylic Bromide (-CH₂Br)~35

Rationale for Chemical Shift Predictions:

  • C-1 and C-2 (Vinylic Carbons): The sp²-hybridized carbons of the alkene double bond are found in the most downfield region of the spectrum. The quaternary carbon (C-2) is typically more deshielded than the terminal methylene carbon (C-1).

  • C-3 and C-4 (Alkyl Carbons): These sp³-hybridized carbons appear in the upfield region of the spectrum, as is characteristic for alkanes.

  • C-5 (Allylic Bromide Carbon): The carbon directly attached to the bromine atom experiences a significant downfield shift due to the "heavy atom effect" and the electronegativity of the halogen.[2]

Comparative Analysis: The Impact of a Hydroxyl Substituent

To illustrate the diagnostic power of NMR in distinguishing between closely related structures, we will now compare the predicted spectrum of this compound with that of its hypothetical hydrolysis product, 2-(Hydroxymethyl)but-1-ene .

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound H-1: ~5.1-5.3H-3: ~2.2H-4: ~1.1H-5: ~4.0C-1: ~115C-2: ~145C-3: ~30C-4: ~12C-5: ~35
2-(Hydroxymethyl)but-1-ene H-1: ~5.0-5.2H-3: ~2.1H-4: ~1.0H-5: ~4.1OH: variable (broad s)C-1: ~112C-2: ~148C-3: ~29C-4: ~12C-5: ~65

Key Spectral Differences and Their Origins:

  • ¹H NMR: The most significant change is observed for the H-5 protons. While the chemical shift of the -CH₂- group attached to the heteroatom is similar, the presence of an -OH group introduces a new, broad singlet whose chemical shift is highly dependent on solvent, concentration, and temperature. The protons on the carbon backbone experience minor upfield shifts due to the slightly lower electronegativity of oxygen compared to bromine in this context.

  • ¹³C NMR: A dramatic downfield shift is predicted for C-5 in the alcohol derivative (~65 ppm) compared to the bromide (~35 ppm). This is a classic example of the effect of substituting a halogen with a more electronegative oxygen atom, which deshields the attached carbon to a greater extent.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, the following standardized protocols are recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for non-polar to moderately polar organic compounds. For compounds with exchangeable protons (like alcohols), deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it slows down the proton exchange rate.

  • Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

NMR Data Acquisition

The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for specific instruments and samples.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard one-pulse sequence.

  • Spectral Width: Typically 0-12 ppm.

  • Number of Scans: 16-64 scans.

  • Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled one-pulse sequence.

  • Spectral Width: Typically 0-220 ppm.

  • Number of Scans: 1024 or more scans, due to the low natural abundance of ¹³C.

Visualizing Molecular Connectivity and NMR Correlations

The following diagrams illustrate the structure of this compound and the key through-bond correlations that give rise to the observed splitting patterns in the ¹H NMR spectrum.

Figure 1. Molecular structure of this compound with carbon numbering.

G H3 H-3 (quartet) H4 H-4 (triplet) H3->H4 J-coupling H4->H3 J-coupling

Figure 2. Key ¹H-¹H coupling interaction in this compound.

Conclusion

This guide has provided a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound and its hydroxyl derivative. By understanding the fundamental principles of chemical shifts and coupling constants, researchers can confidently interpret NMR data to confirm the identity and purity of their synthesized compounds. The comparative approach highlights how subtle changes in molecular structure are clearly reflected in the NMR spectrum, underscoring the technique's indispensable role in modern chemical research and development. The provided protocols and visualizations serve as a practical resource for obtaining and interpreting high-quality NMR data.

References

  • Doc Brown's Chemistry. on the 13C NMR spectrum of 1-bromo-2-methylpropane. [Link]

  • Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]

  • National Institutes of Health. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of propene C3H6 CH3CH=CH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propene C13 13-C nmr doc brown's advanced organic chemistry revision notes. [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of 2-methylbut-1-ene. [Link]

  • National Institutes of Health. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

  • The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • University of Alberta. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • ResearchGate. Partial ¹H-NMR spectra in CDCl3 of the reaction of allyl bromide and... [Link]

  • RSC Publishing. The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Master Organic Chemistry. What is Allylic Bromination?. [Link]

  • Chemistry LibreTexts. Structure Determination of Alkanes Using 13C-NMR and H-NMR. [Link]

  • ResearchGate. 1H NMR spectrum of allyl functionalized poly(1-vinylimidazolium) bromide. [Link]

  • YouTube. NMR Spectroscopy Part 7 - HNMR Spectrum of allyl bromide. [Link]

  • YouTube. NMR of methylbut-1-ene for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns. [Link]

  • The Automated Topology Builder. 2-Methylbut-1-ene. [Link]

  • ResearchGate. Synthesis and Spectral Study of Some New 4-substituted but-2-enolide Derivatives. [Link]

  • MDPI. (E)-1-Bromo-2-methyl-4-phenyl-1-butene. [Link]

  • Doc Brown's Chemistry. Interpreting the H-1 hydrogen-1 NMR spectrum of 2-methylbut-2-ene - (2-methyl-2-butene). [Link]

  • PubChem. This compound. [Link]

  • PubChem. 1-Bromo-2-methylbut-1-ene. [Link]

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Safety Operating Guide

Navigating the Synthesis of 2-(Bromomethyl)but-1-ene: A Guide to Essential Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of pharmaceutical innovation, the synthesis and handling of novel compounds are daily realities. Among these, alkylating agents such as 2-(Bromomethyl)but-1-ene present unique challenges due to their reactivity and potential hazards. This guide, compiled by a Senior Application Scientist, offers a deep dive into the essential personal protective equipment (PPE) and procedural best practices for the safe handling and disposal of this compound, ensuring the integrity of your research and the safety of your team.

The volatile and reactive nature of this compound necessitates a comprehensive safety protocol. This is not merely a matter of regulatory compliance but a foundational pillar of scientific excellence. Understanding the "why" behind each safety measure empowers researchers to make informed decisions, fostering a culture of safety that transcends rote memorization of rules.

Understanding the Hazard Profile

This compound is a flammable liquid and vapor that can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled[1]. The presence of the bromine atom and the double bond makes it a reactive alkylating agent, capable of reacting with nucleophilic sites in biological molecules, which is the basis for its potential toxicity.

Hazard Classification Description
Flammable Liquid Highly flammable liquid and vapor[1][2]. Vapors may form explosive mixtures with air.
Acute Toxicity (Oral) Harmful if swallowed[1].
Acute Toxicity (Inhalation) Harmful if inhaled[1].
Skin Corrosion/Irritation Causes severe skin burns[1].
Eye Damage/Irritation Causes serious eye damage[1].

The Last Line of Defense: A Multi-Layered PPE Strategy

Engineering controls, such as fume hoods and glove boxes, are the primary means of minimizing exposure. However, robust personal protective equipment is the critical final barrier between the researcher and the chemical.

Eye and Face Protection: Beyond the Standard Safety Glasses

Given the severe eye damage potential of this compound, standard safety glasses are insufficient.

  • Recommendation: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a full-face shield used in conjunction with goggles provides maximum protection.

  • The Rationale: Goggles provide a seal around the eyes, protecting against splashes from all angles. A face shield offers a broader barrier, safeguarding the entire face from direct contact.

Hand Protection: The Imperative of Chemical Resistance

The selection of appropriate gloves is paramount to prevent skin contact and potential burns.

  • Recommendation: Use gloves that are resistant to brominated organic compounds. Nitrile gloves are a common choice, but it is crucial to consult the manufacturer's chemical resistance guide for specific breakthrough times. Double gloving is a recommended practice, especially for prolonged handling.[3]

  • The Rationale: Not all glove materials offer the same level of protection against all chemicals. Breakthrough time—the time it takes for a chemical to permeate the glove material—is a critical factor. Double gloving provides an additional layer of safety; should the outer glove be compromised, the inner glove offers temporary protection while the outer is replaced.

Body Protection: Shielding Against Spills and Splashes
  • Recommendation: A flame-resistant lab coat is the minimum requirement. For larger-scale operations or when there is a significant risk of splashing, a chemically resistant apron over the lab coat is advised.

  • The Rationale: A standard cotton lab coat can absorb flammable liquids, effectively becoming a wick. Flame-resistant materials provide a crucial layer of protection in the event of a fire. A chemically resistant apron adds a liquid-repellent barrier.

Respiratory Protection: When Engineering Controls Need Backup
  • Recommendation: All handling of this compound should be performed in a certified chemical fume hood. In the event of a spill or if engineering controls are not available or sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary[4].

  • The Rationale: The vapors of this compound are harmful if inhaled. A fume hood is designed to capture and exhaust these vapors. A respirator provides a personal breathing zone free of contaminants.

Safe Handling Workflow: A Step-by-Step Procedural Guide

A systematic approach to handling this compound minimizes the risk of exposure and accidents.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area in Fume Hood gather_materials 2. Gather All Materials (Chemicals, Glassware, PPE) prep_area->gather_materials don_ppe 3. Don Full PPE gather_materials->don_ppe dispense 4. Dispense Chemical (Use Grounded Equipment) don_ppe->dispense reaction 5. Perform Reaction dispense->reaction quench 6. Quench Reaction (If Applicable) reaction->quench decontaminate_glassware 7. Decontaminate Glassware quench->decontaminate_glassware segregate_waste 8. Segregate Halogenated Organic Waste decontaminate_glassware->segregate_waste doff_ppe 9. Doff PPE Correctly segregate_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe Handling Workflow for this compound.

Disposal Plan: Managing Halogenated Organic Waste

Proper disposal is a critical final step in the safe handling of this compound. As a brominated organic compound, it falls into the category of halogenated organic waste.

  • Segregation is Key: Halogenated organic waste must be collected in a separate, clearly labeled, and sealed container from non-halogenated waste[5][6]. This is because the disposal methods for these two types of waste are different, and mixing them can increase disposal costs and environmental impact[7][8].

  • Container Labeling: The waste container must be labeled with "Halogenated Organic Waste" and a list of its contents.

  • Disposal Route: Halogenated organic wastes are typically incinerated at high temperatures in specialized facilities to ensure complete destruction and to manage the acidic gases produced during combustion[5]. Never dispose of this chemical down the drain[9].

Emergency Procedures: Preparedness is Paramount

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[10]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[10]. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration[10]. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person[10]. Seek immediate medical attention.

  • Spill: Evacuate the area. If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety department. For small spills, and if you are trained and have the appropriate spill kit, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal.

By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently and safely advance your research while upholding the highest standards of scientific integrity and personal safety.

References

  • Stack Exchange. (2023). Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Medtecs Business Solutions. (n.d.). USP Oncology PPE: Gowns & Gloves >480 Min Protection. Retrieved from [Link]

  • Braun Research Group. (n.d.).
  • Halyard. (n.d.). Guide to the USP <800> Guidelines for PPE Use When Administering Chemotherapy Drugs. Retrieved from [Link]

  • Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.